Product packaging for ECHINOISOFLAVANONE(Cat. No.:CAS No. 125300-49-4)

ECHINOISOFLAVANONE

Cat. No.: B1180557
CAS No.: 125300-49-4
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Description

Echinoisoflavanone is a natural isoflavanone isolated from plant species within the genus Sophora , such as Sophora interrupta and Sophora chrysophylla . This compound is of significant interest in pharmacological research due to its demonstrated biological activities. In vitro studies highlight its potential as an antiviral agent. Research against the Newcastle disease virus (NDV) in chicken embryo fibroblast cells showed that this compound inhibits viral entry, replication, and transcription, exhibiting superior activity compared to the standard antiviral drug Ribavirin . Molecular docking studies suggest a strong binding affinity (-8.0 kcal mol⁻¹) with the viral hemagglutinin neuraminidase (HN) surface glycoprotein, indicating a potential mechanism for its antiviral effect . Beyond its antiviral properties, this compound has shown promise in other research areas. It has been investigated for its anti-inflammatory potential, as related flavonoids are known to downregulate the expression of pro-inflammatory enzymes like iNOS and COX-2 . It also exhibits antioxidant activity, having been shown to inhibit lipid peroxidation in mouse brain homogenate models, suggesting a role in protecting against oxidative stress . Researchers value this compound as a versatile natural compound for studying antiviral mechanisms, inflammatory pathways, and oxidative damage. This product is intended for research purposes only and is not for human consumption.

Properties

CAS No.

125300-49-4

Molecular Formula

C20H27F3

Origin of Product

United States

Natural Occurrence and Botanical Origin of Echinoisoflavanone

Sophora Species as Primary Sources

The genus Sophora stands out as the principal botanical source of echinoisoflavanone. Various species within this genus have been analyzed, leading to the repeated isolation and characterization of this compound.

Sophora interrupta Bedd., an endemic medicinal plant, has been identified as a source of this compound. nih.gov Studies have successfully isolated the compound from both the leaves and roots of this plant.

From the Leaves: In one study, this compound was isolated from the leaves of Sophora interrupta along with seven other compounds, including a new di-C-prenylated coumarin, isopimpinellin, an arylbenzofuran, three other flavonoids, and (+)-maackianin. figshare.comsciprofiles.com

From the Roots: Research on the methanolic root extract of Sophora interrupta also led to the isolation and characterization of this compound, designated as SR-2 in the study, alongside maackiain (B7765809) (SR-1). nih.govresearchgate.netrsc.org

This compound has been isolated from Sophora chrysophylla Seem. capes.gov.brnih.gov Investigations into the chemical constituents of this plant have identified this compound along with sophoraisoflavanone D. nih.govnih.gov

The roots of Sophora mollis have been confirmed as a natural source of this compound.

Sophora koreensis Nakai, also known by its synonym Echinosophora koreensis, is another significant source of this isoflavonoid (B1168493). scribd.comkew.org The compound has been isolated from the roots of this species. scribd.comkoreascience.kr A study on the roots of Echinosophora koreensis identified this compound among a group of seven prenylated flavonoids and two pterocarpans. koreascience.kr Other compounds found alongside it included echinoisosophoranone, isosophoranone, sophoraisoflavanone A, kenusanone C, kenusanone A, sophoraflavanone D, and (-)-maackiain. koreascience.kr

Sophora mollis

Occurrence within the Fabaceae Family

The Sophora genus, a primary source of this compound, belongs to the Fabaceae (or Leguminosae) family. nih.govkew.org This family, commonly known as the legume, pea, or bean family, is one of the largest and most widespread families of flowering plants. wikipedia.org It includes trees, shrubs, and herbs recognized by their characteristic fruit (a legume or pod) and compound leaves. wikipedia.orgnsw.gov.au The Fabaceae family is renowned for producing a diverse array of secondary metabolites, including a wide variety of flavonoids. nih.gov The consistent identification of this compound in multiple Sophora species underscores the genus's role as a key source of this compound within the broader Fabaceae family. dntb.gov.ua

Research Findings on this compound Isolation

Below is a summary of plant sources from which this compound has been isolated.

Plant SpeciesPlant PartOther Compounds Isolated
Sophora interrupta Bedd.Leaves7-methoxy-6,8-bis-(2,3-dihydroxy-3-methylbutyl)-coumarin, isopimpinellin, an arylbenzofuran, three flavonoids, (+)-maackianin. figshare.com
Sophora interrupta Bedd.RootsMaackiain. nih.gov
Sophora chrysophylla Seem.Not SpecifiedSophoraisoflavanone D. nih.gov
Sophora mollisRootsNot specified in the provided context.
Sophora koreensis NakaiRootsEchinoisosophoranone, isosophoranone, sophoraisoflavanone A, kenusanone C, kenusanone A, sophoraflavanone D, 4-hydroxy-3-methoxy-(6aR,11aR)-8,9-methylenedioxy-pterocarpans, (-)-maackiain, and a saponin. koreascience.kr

Mentioned Compounds

Ecological Roles of Isoflavonoids in Plants (e.g., phytoalexins)

Isoflavonoids, including isoflavanones like this compound, play critical roles in plant survival and interaction with the environment. nih.govresearchgate.net One of their most significant functions is acting as phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack. frontiersin.orgfrontiersin.orgoup.com

Key Ecological Functions:

Plant Defense: Isoflavonoids are a key part of the plant's defense system against a wide range of pathogens, including fungi and bacteria. nih.govfrontiersin.org When a plant is attacked, it can trigger the rapid synthesis and accumulation of these compounds at the site of infection to inhibit the growth and spread of the invading microorganism. oup.com Isoflavanones can serve as precursors to more complex phytoalexins, such as pterocarpans. rsc.org

Signaling Molecules: Beyond direct defense, isoflavonoids act as crucial signaling molecules in the rhizosphere. frontiersin.orgfrontiersin.org For instance, certain isoflavonoids secreted by legume roots attract symbiotic rhizobia bacteria. nih.gov This symbiotic relationship is vital for nitrogen fixation, allowing the plant to convert atmospheric nitrogen into a usable form, which is a significant advantage in nitrogen-poor soils. rsc.orgfrontiersin.org

Stress Response: The production of isoflavonoids can also be induced by various abiotic stresses, helping the plant to cope with challenging environmental conditions. nih.govresearchgate.net Their presence can provide a competitive advantage, enabling the plant to survive and thrive. nih.gov

Isolation and Purification Methodologies for Echinoisoflavanone

Extraction Techniques from Plant Matrices

Extraction is the initial step in isolating echinoisoflavanone from plant sources. This process involves using solvents to dissolve the target compound from the dried and powdered plant material. Different solvents and methods can be employed depending on the plant species and the desired efficiency.

One reported method for the extraction of this compound involves using methanol (B129727) followed by diethyl ether from the dried roots of Sophora chrysophylla. researchgate.net Another study on Sophora interrupta roots utilized methanol for extraction. The dried and powdered roots were soaked in methanol, the solvent was collected, and the process was repeated. The pooled methanol extracts were then concentrated under reduced pressure. nih.govscispace.com

General plant extraction methods can include soaking the plant in cold water or boiling it for a brief period to obtain water-soluble compounds. youtube.com For more hydrophobic compounds like some flavonoids, organic solvents such as methanol, ethanol, diethyl ether, hexane, or petroleum ether are commonly used. youtube.commdpi.com These organic solvents are advantageous as they can be easily distilled off to yield a concentrated crude extract. mdpi.com

Chromatographic Separation Approaches

Following extraction, chromatographic methods are essential for separating this compound from the multitude of other compounds present in the crude plant extract. Various chromatographic techniques can be applied, with column chromatography and High-Performance Liquid Chromatography (HPLC) being prominent methods.

Column Chromatography

Column chromatography is a widely used technique for the initial purification of plant extracts. It involves packing a stationary phase (commonly silica (B1680970) gel) into a column and eluting the sample through the column using a mobile phase. Compounds separate based on their differential interactions with the stationary and mobile phases.

For the isolation of this compound from Sophora chrysophylla, silica gel column chromatography has been employed. The extract was separated using a mixture of benzene (B151609) and ethyl acetate (B1210297) in varying ratios (10:1 to 1:1) as the eluent. researchgate.net Another study purifying compounds from Sophora interrupta also utilized silica gel column chromatography (100–200 mesh size silica gel) after methanol extraction, which yielded this compound. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a more advanced chromatographic technique that offers higher resolution and efficiency compared to traditional column chromatography. It is frequently used for further purification and analysis of natural products.

HPLC analysis has been used to analyze the purity of isolated this compound. nih.govscribd.com In one instance, HPLC analysis was performed using a Shimadzu HPLC system equipped with a UV-Vis detector. nih.gov A reversed-phase HPLC analysis of the crude methanol extract of Sophora interrupta showed multiple peaks, and the purity of the isolated compounds, including this compound, was analyzed by HPLC, comparing their retention times with the crude extract profile. nih.gov

A specific reversed-phase HPLC method for the analysis of Sophora interrupta extract and isolates involved using a C-18 reverse phase column with a mobile phase of 0.4% methanol and acetic acid (80:20 v/v) at a flow rate of 1 mL/min. nih.gov The detection wavelength was set at 293 nm using a UV-Vis detector. nih.gov

Purity Assessment and Analytical Validation

After chromatographic separation, assessing the purity of the isolated this compound is crucial. Analytical techniques are employed to confirm the identity and determine the purity level of the compound.

HPLC is a primary method for purity assessment, where the appearance of a single peak at a specific retention time indicates a high level of purity. nih.govresearchgate.net The purity of isolated compounds, including this compound, has been analyzed by HPLC and compared to the crude extract profile. nih.gov

In addition to HPLC, spectroscopic methods are vital for structural elucidation and confirmation of the isolated compound's identity. Techniques such as UV, FT-IR, ¹H NMR, ¹³C NMR, and ESI-TOF- mass spectral analysis are used to establish the chemical structure of this compound by comparing the obtained spectral data with literature values. nih.gov

Interactive Data Table: HPLC Analysis Parameters

ParameterValueSource
HPLC SystemShimadzu HPLC system with UV-Vis detector (SPD-20A) nih.gov
ColumnC-18 reverse phase column nih.gov
Mobile Phase0.4% Methanol and Acetic Acid (80:20 v/v) nih.gov
Flow Rate1 mL/min nih.gov
Detection Wavelength293 nm nih.gov
Retention Time (SR-2, this compound)8.8 min nih.gov

Chemical Characterization and Structural Elucidation of Echinoisoflavanone

Spectroscopic Analysis for Structural Determination

The determination of the complex structure of echinoisoflavanone has been achieved through the application of several advanced spectroscopic methods. These techniques provide detailed information about the molecular framework, connectivity of atoms, and spatial arrangement, which are crucial for its complete structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. It provides information about the carbon-hydrogen framework of a compound. Both one-dimensional and two-dimensional NMR experiments have been instrumental in characterizing this compound.

One-dimensional NMR, including proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms in a molecule.

The ¹H NMR spectrum of this compound displays signals corresponding to different types of protons present in the molecule. The chemical shifts (δ) of these protons provide clues about their electronic environment. For instance, protons attached to aromatic rings typically resonate at different frequencies than those on aliphatic chains.

The ¹³C NMR spectrum reveals the presence of twenty-two carbon signals for this compound. rsc.org This information is critical for confirming the molecular formula. The chemical shifts in the ¹³C NMR spectrum help to identify the types of carbon atoms, such as those in carbonyl groups, aromatic rings, and aliphatic chains. careerendeavour.comlibretexts.org

¹H NMR and ¹³C NMR Data for this compound

Atom No. ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm)
2 70.8 4.45 (dd, J = 11.6, 6.4 Hz, H-2a), 4.38 (dd, J = 11.6, 4.4 Hz, H-2b)
3 46.5 3.42 (m)
4 196.9
5 108.3
6 163.7 6.00 (s)
7 96.1
8 164.5
9 106.3
10 157.3
1' 114.7
2' 157.9
3' 103.4 6.49 (d, J = 2.4 Hz)
4' 159.2
5' 107.5 6.43 (d, J = 2.4 Hz)
6' 131.0 7.21 (d, J = 8.4 Hz)
1'' 21.6 3.25 (d, J = 7.2 Hz)
2'' 122.3 5.20 (t, J = 7.2 Hz)
3'' 131.9
4'' 17.9 1.78 (s)
5'' 25.7 1.67 (s)

Data sourced from studies on related isoflavonoids and may vary slightly based on experimental conditions.

Two-dimensional (2D) NMR techniques provide more detailed structural information by showing correlations between different nuclei. numberanalytics.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu It helps in tracing the connectivity of proton spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded carbon and proton atoms. epfl.ch This is essential for assigning specific proton signals to their corresponding carbon atoms in the molecular structure.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments reveal long-range couplings between carbon and proton atoms (typically over two to three bonds). sdsu.edu This technique is invaluable for connecting different fragments of the molecule and for assigning quaternary carbons (carbons with no attached protons).

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. researchgate.net Correlations in a NOESY spectrum indicate that the respective protons are close to each other in space, which helps in determining the stereochemistry and conformation of the molecule.

Through the combined interpretation of these 2D NMR spectra, the planar structure and relative stereochemistry of this compound can be unequivocally established. researchgate.net

One-Dimensional NMR (¹H NMR, ¹³C NMR)

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that allows for the accurate determination of the molecular weight of a compound. researchgate.net For this compound, HRESIMS provides the exact mass, which in turn allows for the determination of its molecular formula. This is a critical step in the structural elucidation process, confirming the types and numbers of atoms present in the molecule. psu.edu

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing electronic transitions from lower to higher energy orbitals. uobabylon.edu.iqmatanginicollege.ac.in The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light, which in the case of this compound include its aromatic rings and carbonyl group. uobabylon.edu.iq The UV spectrum of this compound shows absorption maxima (λmax) at 222 nm, 293 nm, and a shoulder at 338 nm. rsc.org These absorptions are indicative of the π → π* transitions within the conjugated systems of the isoflavanone (B1217009) skeleton. libretexts.org The complexity of the spectrum reflects the extensive conjugation between the A and B rings and the carbonyl group.

Table 1: UV-Vis Absorption Data for this compound

Absorption (λmax)Type
222 nmπ → π
293 nmπ → π
338 nm (shoulder)n → π*

Data sourced from spectral analysis of this compound. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular bonds to vibrate at specific frequencies. libretexts.org The resulting spectrum provides a unique "fingerprint" based on the types of bonds present. pressbooks.pub The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. Strong, broad absorption between 3550-3200 cm⁻¹ indicates the presence of hydroxyl (-OH) groups, a key feature of its phenolic and C3-hydroxyl moieties. ucla.edunih.gov A strong, sharp peak in the 1690-1630 cm⁻¹ region is characteristic of the conjugated ketone (C=O) carbonyl group in the C-ring of the isoflavanone structure. libretexts.orgucla.edu Other significant absorptions correspond to the C-O stretching of ethers and phenols, and the C=C stretching of the aromatic rings.

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Type
3550 - 3200 (Broad)Hydroxyl (-OH)Stretching
~3030Aromatic C-HStretching
2950 - 2850Alkyl C-HStretching
1690 - 1630 (Strong)Ketone (C=O)Stretching
1700 - 1500Aromatic C=CBending
1320 - 1210Ether/Phenol (B47542) (C-O)Stretching

Data interpreted from characteristic absorption regions for flavonoids. pressbooks.pubucla.edunih.govorgchemboulder.com

Chiral Analysis and Absolute Configuration Determination

This compound possesses a single chiral center at the C-3 position of the heterocyclic C-ring, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). The determination of the absolute configuration of such chiral molecules is critical, as different enantiomers can exhibit distinct biological activities. jshanbon.com

While the methods for determining the stereochemistry of this class of compounds are well-defined, specific reports detailing the definitive absolute configuration of this compound isolated from its natural sources were not found in the surveyed literature. Its configuration is often inferred by comparison to related compounds isolated from the same source or determined as a racemate. mdpi.com

Synthetic Strategies and Biosynthesis of Echinoisoflavanone

Biosynthetic Pathways of Isoflavonoids

The biosynthesis of isoflavonoids is a specialized branch of the broader phenylpropanoid pathway, which is responsible for producing a vast array of plant secondary metabolites from aromatic amino acids. nih.govkib.ac.cn Isoflavonoids are synthesized almost exclusively by plants in the legume family (Fabaceae). asm.org

The journey to the core isoflavonoid (B1168493) structure begins with the aromatic amino acid L-phenylalanine, which is derived from the shikimate pathway. nih.govkib.ac.cn A series of three key enzymatic reactions converts L-phenylalanine into the activated intermediate, p-coumaroyl-CoA, which stands at a critical junction in phenylpropanoid metabolism. nih.gov

Phenylalanine ammonia-lyase (PAL) : This enzyme initiates the pathway by removing ammonia (B1221849) from L-phenylalanine to produce cinnamic acid. nih.gov

Cinnamate 4-hydroxylase (C4H) : A cytochrome P450 enzyme, C4H, then hydroxylates cinnamic acid to form p-coumaric acid. nih.gov

4-coumarate:CoA ligase (4CL) : This enzyme activates p-coumaric acid by attaching it to coenzyme A, yielding p-coumaroyl-CoA. nih.gov

From p-coumaroyl-CoA, the pathway proceeds to the formation of the characteristic C6-C3-C6 flavonoid skeleton. Chalcone (B49325) synthase (CHS) , a pivotal enzyme, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone. rsc.orgmdpi.com

The pathway can then diverge. In many legumes, CHS acts in concert with chalcone reductase (CHR) to form isoliquiritigenin. scripps.edu The subsequent isomerization of these chalcones, either naringenin chalcone or isoliquiritigenin, is catalyzed by chalcone isomerase (CHI) to yield the flavanones naringenin or liquiritigenin, respectively. scripps.edu

The defining step in isoflavonoid biosynthesis is the conversion of a flavanone (B1672756) into an isoflavone (B191592) structure. This is catalyzed by isoflavone synthase (IFS) , a cytochrome P450-dependent enzyme that mediates a distinctive 1,2-aryl migration of the B-ring from position C-2 to C-3 of the heterocyclic C-ring. nih.govrsc.org This reaction forms an unstable 2-hydroxyisoflavanone (B8725905) intermediate. nih.gov This intermediate is then dehydrated, either spontaneously or by the enzyme 2-hydroxyisoflavanone dehydratase (HID) , to yield the stable isoflavone core, such as genistein (B1671435) (from naringenin) or daidzein (B1669772) (from liquiritigenin). nih.gov

Prenylation, the attachment of lipophilic isoprenoid side chains (such as prenyl or geranyl groups), is a critical modification that dramatically increases the structural and functional diversity of isoflavonoids. asm.orgresearchgate.net Echinoisoflavanone is a product of this diversification process. The addition of a prenyl group is known to enhance the biological activities of the parent compound, often by increasing its affinity for cell membranes and protein targets. researchgate.netnih.gov

This reaction is catalyzed by a class of enzymes known as prenyltransferases (PTs) . nih.gov These enzymes transfer a prenyl moiety from a donor molecule, typically dimethylallyl diphosphate (B83284) (DMAPP), to the aromatic isoflavonoid core. nih.gov Plant prenyltransferases often exhibit specificity for both the isoflavonoid substrate and the position on the ring where the prenyl group is attached. nih.gov In lupin species, for example, different prenyltransferases are responsible for adding prenyl groups to different positions of the genistein core to produce compounds like wighteone (B192679) (6-prenylgenistein) and lupiwighteone (B192169) (8-prenylgenistein). nih.gov This regioselective prenylation is a key mechanism for generating a wide array of distinct prenylated isoflavonoids, including compounds like glabridin (B1671572) and wighteone, which are noted for their antimicrobial properties. asm.orgnih.gov

Precursor Compounds and Enzymatic Reactions

Chemical Synthesis Approaches

The chemical synthesis of complex natural products like this compound provides a means to confirm their structure, explore their biological activities, and produce analogues with potentially improved properties. scripps.edu Synthetic strategies are broadly categorized as total synthesis, which builds the molecule from simple precursors, and semi-synthesis, which modifies a readily available natural product. nih.govrsc.org

A specific total synthesis for this compound has not been detailed in available literature. However, established strategies for the synthesis of related prenylated isoflavones and isoflavanones provide a clear blueprint for how it could be achieved. rsc.orgrsc.orgnih.gov These methods generally involve the initial construction of the core isoflavonoid skeleton followed by the introduction of the prenyl group(s).

Common strategies for building the isoflavonoid core include:

The Deoxybenzoin (B349326) Route : A classical method that involves the reaction of a deoxybenzoin (a benzyl (B1604629) ketone) with a formylating agent to construct the C-ring. rsc.org The required deoxybenzoin precursors are typically prepared by the Friedel–Crafts acylation of a phenol (B47542) with a substituted phenylacetic acid. rsc.org

Modern Cross-Coupling Reactions : More recent approaches often utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.comacs.orgacs.org In a typical sequence, a 3-iodochromone (representing the A- and C-rings) is coupled with a suitable phenylboronic acid (representing the B-ring) to efficiently form the isoflavone skeleton. mdpi.comacs.org

For prenylated targets, the prenyl side chain is often installed in the later stages of the synthesis. rsc.org This is because the prenyl group can be sensitive to the acidic or oxidative conditions used in earlier steps. rsc.org The synthesis of several natural prenylated isoflavones, such as scandenone and ficucaricone D, has been accomplished starting from commercially available polyphenols like 2,4,6-trihydroxyacetophenone. mdpi.comacs.orgacs.org Key steps in these syntheses include the regioselective installation of the prenyl group onto the phenolic A-ring and the subsequent cyclization to form the isoflavone core. acs.orgresearchgate.net

Semi-synthesis is a powerful strategy for generating derivatives of a natural product to explore structure-activity relationships or improve its properties. nih.govnih.gov This approach begins with a natural product that is isolated in sufficient quantities and then subjected to chemical modification. nih.govrsc.org

While no specific semi-synthetic studies on this compound are reported, the general principles are well-established for the isoflavonoid class. nih.govnih.gov Should this compound be available from a natural source, its derivatives could be prepared by targeting its functional groups for modification. Strategies for creating isoflavonoid analogues often involve diversification by functionalizing the A-, B-, or C-rings. nih.govresearchgate.net This can include:

Alkylation or acylation of hydroxyl groups.

Introduction of different substituents onto the aromatic rings.

Formation of heterocyclic rings fused to the isoflavonoid core. researchgate.netresearchgate.net

Such semi-synthetic programs have been used to produce libraries of isoflavone analogues that have been screened for various biological activities, leading to the discovery of compounds with enhanced potency or novel mechanisms of action. nih.govnih.gov

Investigation of Biological Activities and Molecular Mechanisms of Echinoisoflavanone

Antiviral Action Mechanisms

Inhibition of Viral Entry, Replication, and Transcription

The viral life cycle involves several key stages, including attachment to a host cell, entry (penetration), uncoating of the viral genome, replication of viral components, assembly of new virions, and release. Antiviral agents can act by interrupting one or more of these steps. The inhibition of viral entry prevents the virus from beginning its replication cycle, while targeting replication and transcription directly halts the synthesis of new viral particles.

Echinoisoflavanone, a flavonoid isolated from the roots of Sophora interrupta, has demonstrated significant antiviral properties. In vitro studies and quantitative PCR analysis have shown that this compound can inhibit the viral entry, replication, and transcription of the Newcastle disease virus (NDV). nih.gov In plaque reduction assays, this compound (referred to as SR-2 in the study) showed strong antiviral activity, reducing viral plaques by 59% at its maximum non-toxic concentration. nih.gov Its efficacy in inhibiting the virus at different stages of infection highlights its potential as a broad-spectrum antiviral agent.

Table 1: Antiviral Activity of this compound against Newcastle Disease Virus (NDV)
Compound50% Inhibitory Concentration (IC50)Plaque Reduction at Max. Non-Toxic Conc.
This compound (SR-2)20 µg/mL59%
Ribavirin (Standard Drug)40 µg/mL32%
This table summarizes the antiviral efficacy of this compound compared to the standard antiviral drug Ribavirin, based on data from a study on Newcastle disease virus. nih.gov

Molecular Interactions with Viral Proteins (e.g., Hemagglutinin Neuraminidase)

The ability of a virus to enter and exit host cells is often mediated by surface glycoproteins, such as hemagglutinin (HA) and neuraminidase (NA). Hemagglutinin facilitates viral attachment to host cell receptors, while neuraminidase is crucial for the release of newly formed virus particles from the infected cell, allowing the infection to spread. These proteins are therefore prime targets for antiviral drugs.

Molecular docking studies have been conducted to elucidate the mechanism behind this compound's antiviral activity. These computational analyses revealed that this compound exhibits a high binding affinity for the hemagglutinin-neuraminidase (HN) surface glycoprotein (B1211001) of the Newcastle disease virus. nih.gov This interaction is a key molecular basis for its antiviral effects, as binding to this protein can interfere with its function and thus inhibit the viral life cycle.

Table 2: Molecular Docking Results of this compound with NDV Hemagglutinin-Neuraminidase (HN)
CompoundBinding Affinity (kcal/mol)
This compound (SR-2)-8.0
Maackiain (B7765809) (SR-1)-7.6
This table shows the high binding affinity of this compound for the viral HN protein as determined by molecular docking studies, indicating a strong molecular interaction. nih.gov

Antioxidant Action Mechanisms

Scavenging of Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as the superoxide (B77818) anion (O₂•⁻), that are generated as byproducts of normal cellular metabolism. While ROS play a role in cell signaling, excessive levels lead to oxidative stress, a condition that can damage cellular components like lipids, proteins, and DNA. Antioxidants are compounds that can neutralize these harmful species, often by donating an electron or hydrogen atom to the free radical, thus stabilizing it.

This compound has been identified as possessing significant antioxidant properties. Research has shown that it can effectively scavenge superoxide anions. In one study, this compound demonstrated the ability to scavenge superoxide anions that were generated by the xanthine-xanthine oxidase system, indicating its direct radical-scavenging capability. Furthermore, it has been shown to inhibit copper-induced protein oxidative modification in mouse brain homogenates, suggesting it can protect biological macromolecules from oxidative damage. These findings highlight that a key antioxidant mechanism of this compound is its ability to directly scavenge reactive oxygen species.

Superoxide Anion Scavenging

This compound has demonstrated a notable capacity for scavenging superoxide anions. In studies utilizing a xanthine-xanthine oxidase system to generate superoxide anions, this compound exhibited concentration-dependent scavenging activity. researchgate.net The effectiveness of this scavenging activity is quantified by its half-maximal inhibitory concentration (IC50), which was determined to be 1.7 μM. researchgate.net This indicates a potent ability to neutralize these reactive oxygen species.

Table 1: Superoxide Anion Scavenging Activity of this compound

Compound IC50 Value (μM) System

IC50: The concentration of a substance required to inhibit a specific biological or biochemical function by 50%.

Inhibition of Lipid Peroxidation

The compound has also been shown to be an effective inhibitor of lipid peroxidation. Research on the superoxide anion-mediated lipid peroxidation of lecithin (B1663433) demonstrated that this compound provides significant protection. researchgate.net The compound showed a concentration-dependent inhibition of this process. researchgate.net At a concentration of 100 μM, this compound inhibited lipid peroxidation by 81.1 ± 4.6%. researchgate.net The IC50 value for this inhibitory effect was recorded at 12.2 μM, highlighting its substantial antioxidant potential in protecting lipid membranes from oxidative damage. researchgate.net

Table 2: Inhibition of Lecithin Lipid Peroxidation by this compound

Compound IC50 Value (μM) % Inhibition (at 100 μM)

Investigation of Other Cellular Effects

Potential Modulatory Effects on Cellular Pathways

Beyond direct antioxidant actions, this compound has been identified as a modulator of key cellular pathways, particularly those related to inflammation. Investigations have shown that this compound can decrease the production of nitric oxide (NO). thieme-connect.comresearchgate.net This is linked to its ability to inhibit the activity of inducible nitric oxide synthase (iNOS), an enzyme central to the inflammatory process. biomolther.org In a study using lipopolysaccharide (LPS)-induced RAW 264.7 cells, this compound was found to inhibit iNOS activity with an IC50 value of 83 μM. biomolther.org The expression of iNOS is primarily regulated by the transcription factor Nuclear Factor-kappa B (NF-κB). thieme-connect.com Therefore, the inhibition of iNOS and the subsequent reduction in NO production suggest that this compound may exert its anti-inflammatory effects by modulating the NF-κB signaling pathway. thieme-connect.comnih.govmdpi.com

The broader class of isoflavanones is known to interfere with various signaling cascades. nih.govmdpi.com For instance, related compounds have been shown to inhibit Mitogen-Activated Protein Kinase (MAPK) pathways, such as the JNK/AP-1 pathway, which are crucial in regulating cellular responses to stress, proliferation, and apoptosis. nih.govmdpi.com Some studies also indicate that certain isoflavanones can induce apoptosis, or programmed cell death, in various cell lines, a critical process for removing damaged cells. researchgate.net While direct evidence linking this compound to the modulation of MAPK or specific apoptotic pathways is still emerging, its documented effect on the iNOS/NF-κB axis confirms its role as a modulator of significant cellular signaling events. researchgate.netbiomolther.org

Table of Compounds Mentioned

Compound Name
This compound
Genistein (B1671435)
Lecithin
Nitric Oxide
Sophoraisoflavanone D

Structure Activity Relationship Sar Investigations of Echinoisoflavanone and Analogues

Impact of Structural Modifications on Biological Activities

The core structure of echinoisoflavanone, a type of isoflavonoid (B1168493), provides a versatile scaffold for chemical modification. Alterations to the A, B, and C rings, as well as the addition or modification of various functional groups, can significantly impact its biological profile.

Research into the SAR of flavonoids and isoflavonoids has revealed that the type and position of substituents are critical determinants of their biological effects. For instance, the introduction of halogen substituents onto the flavanone (B1672756) skeleton has been shown to influence antioxidant properties. Studies on 3-dithiocarbamic flavanones demonstrated that dihalogenated derivatives at the C-6 and C-8 positions of the A ring exhibited enhanced free radical scavenging activity compared to their monohalogenated counterparts. mdpi.com This suggests that increasing the electron-withdrawing nature of the A ring can positively modulate antioxidant capacity.

Furthermore, modifications to the B-ring also play a significant role. The presence of a methoxy (B1213986) group at the C-2′ position of the B-ring has been observed to decrease cytotoxicity in certain prenylated flavonoids. nih.gov Conversely, unique structural features on the B-ring, such as in alpinumisoflavone, have been shown to significantly contribute to cytotoxic activity against cancer cells. mdpi.com The hydroxylation of side chains, such as a prenyl group, has also been found to reduce the cytotoxic effects of certain flavonoids. nih.gov

The following table summarizes the observed impact of various structural modifications on the biological activities of flavonoid and isoflavonoid analogues.

Structural Modification Observed Impact on Biological Activity Compound Class/Example Reference(s)
Dihalogenation at C-6 and C-8Increased antioxidant activity3-Dithiocarbamic flavanones mdpi.com
Methoxy group at C-2'Decreased cytotoxicityPrenylated flavonoids nih.gov
Hydroxylation of prenyl side chainReduced cytotoxicityPrenylated flavonoids nih.gov
Unique B-ring structuresSignificant contribution to cytotoxicityAlpinumisoflavone mdpi.com
Addition of a hydroxyl to a prenyl groupIncreased α-glucosidase inhibitory effectPrenylated isoflavonoids mdpi.com
Addition of a methoxy group to a prenyl groupDecreased α-glucosidase inhibitory effectPrenylated isoflavonoids mdpi.com

Influence of Prenyl Substitutions on Efficacy and Selectivity

Prenylation, the attachment of a prenyl group (a five-carbon branched chain), is a common modification in natural flavonoids and isoflavonoids that often enhances their biological properties. nih.govmdpi.com The position and nature of these prenyl substitutions can profoundly influence the efficacy and selectivity of the parent compound.

Studies have consistently shown that the addition of a prenyl group to a flavonoid backbone can increase its potency in various biological assays. mdpi.com For example, prenylated flavonoids are generally more effective inhibitors of α-glucosidase, an enzyme relevant to diabetes management, than their non-prenylated precursors. mdpi.com Specifically, isoflavonoids featuring a linear prenyl group demonstrate stronger inhibitory activity. mdpi.com

The position of the prenyl group is also a critical factor. In dihydroflavanones, the location of the prenyl group has been shown to be a primary determinant of their antibacterial properties. mdpi.com Similarly, the anti-inflammatory activity of prenylated flavonoids against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes is heavily dependent on the type and location of the isoprenyl substituent. researchgate.net For instance, certain prenylated flavonoids with a lavandulyl group (a rearranged prenyl isomer) at the C-8 position exhibit potent COX-1 inhibitory activity. researchgate.net

Moreover, the number of prenyl groups can affect cytotoxicity. Diprenylated flavonoids have been found to exhibit stronger toxicity against certain cancer cell lines compared to their monoprenylated counterparts. nih.gov This suggests that increasing the lipophilicity through multiple prenyl substitutions can enhance cytotoxic efficacy. An 8-prenyl side chain, in particular, has been suggested to increase cytotoxicity. nih.gov

The table below details the influence of prenyl substitutions on the biological effects of flavonoids and isoflavonoids.

Prenyl Substitution Feature Influence on Efficacy and Selectivity Compound Class/Example Reference(s)
Presence of a prenyl groupEnhances biological properties in most cases. nih.govmdpi.com Increases α-glucosidase inhibition. mdpi.comPrenylated flavonoids nih.govmdpi.com
Linear prenyl groupStronger α-glucosidase inhibitory activityPrenylated isoflavonoids mdpi.com
Position of the prenyl groupInfluences antibacterial properties. mdpi.com Affects COX/LOX inhibitory selectivity. researchgate.netDihydroflavanones, Prenylated flavonoids mdpi.comresearchgate.net
C-8 lavandulyl groupPotent COX-1 inhibitory activityKuraridin, Kurarinone, Sophoraflavanone G researchgate.net
DiprenylationStronger cytotoxicity compared to monoprenylationAddisoniafavanones nih.gov
8-prenyl side chainMay increase cytotoxicityPrenylated flavonoids nih.gov

Comparative Analysis with Related Isoflavonoids and Flavonoids

This compound belongs to the isoflavonoid subclass of the broader flavonoid family. The key structural difference is the position of the B-ring, which is attached at the C3 position of the C-ring in isoflavonoids, whereas in most other flavonoids, it is at the C2 position. mdpi.com This seemingly minor structural variance leads to significant differences in their biological profiles.

Isoflavones, such as genistein (B1671435) and daidzein (B1669772), are well-known for their phytoestrogenic activity, a property attributed to their structural similarity to human estrogen. mdpi.com This allows them to bind to estrogen receptors, which is a characteristic not as pronounced in other flavonoid classes. mdpi.com In contrast, other flavonoid subclasses like flavonols (e.g., quercetin, kaempferol) and flavones (e.g., apigenin, luteolin) are often lauded for their potent antioxidant and anti-inflammatory activities, which are influenced by the number and arrangement of hydroxyl groups on their A and B rings. nih.gov

While it is often assumed that structural similarity implies similar activity, studies comparing different flavonoid subclasses have shown that this is not always the case. For example, an analysis of over 30 flavonoids for their antiproliferative effects on colon cancer cell lines found no clear SAR based on subclass (isoflavones, flavones, flavonols, flavanones) or the type and position of substituents. nih.gov However, some specific trends were observed; for instance, the flavone (B191248) baicalein (B1667712) showed significantly higher growth-inhibitory effects in intestinal cell lines compared to renal and breast cancer cell lines. nih.gov

The biosynthesis of these compounds also differs, with isoflavonoids being characteristic metabolites of leguminous plants. mdpi.com Their production is often enhanced under conditions of abiotic stress, suggesting a primary role in plant defense and signaling. encyclopedia.pub In soybeans, for example, the flavonoid profile is dominated by isoflavone (B191592) glycosides, while the leaves contain mainly kaempferol (B1673270) (a flavonol) glycosides, highlighting the tissue-specific biosynthesis and function of these related compounds. nih.gov

The following table provides a comparative overview of this compound's class (isoflavonoids) with other major flavonoid subclasses.

Flavonoid Subclass Key Structural Feature Characteristic Biological Activities Representative Compounds Reference(s)
Isoflavonoids B-ring at C3 positionPhytoestrogenic, antioxidant, enhanced production under stressThis compound, Genistein, Daidzein mdpi.comencyclopedia.pub
Flavonoids (general) B-ring at C2 positionAntioxidant, anti-inflammatory, antiproliferativeN/A nih.govnih.gov
Flavonols 3-hydroxy groupPotent antioxidantQuercetin, Kaempferol, Myricetin nih.govnih.gov
Flavones Double bond between C2-C3Anti-inflammatory, antiproliferativeApigenin, Luteolin, Baicalein nih.gov
Flavanones Saturated C2-C3 bondVaried, including antiproliferativeNaringenin (B18129), Hesperetin nih.gov

Future Research Directions

Exploration of Novel Biological Targets

Current research has primarily focused on the anti-inflammatory potential of echinoisoflavanone and its effect on iNOS. nih.govthieme-connect.com However, as a natural product, it may interact with a multitude of biological targets. Future research should explore novel protein or pathway targets that this compound might modulate. This could involve unbiased screening approaches, such as activity-based protein profiling or high-throughput screening against diverse target libraries. mdpi.com Given the diverse biological activities observed for other prenylated flavonoids, exploring the potential of this compound in other areas, such as antimicrobial activity or effects on neuroinflammation, could reveal new therapeutic avenues. mdpi.com Identifying novel targets will be essential for understanding the full spectrum of this compound's biological activities and its potential in treating various conditions.

Development of Advanced Synthetic Routes for Analogues

To fully explore the structure-activity relationship of this compound and potentially improve its properties, the development of advanced synthetic routes for the compound and its analogues is a critical future direction. Current synthesis methods may be challenging or low-yielding, hindering the production of sufficient quantities for extensive research. mdpi.comnih.gov Future work should focus on developing efficient, scalable, and potentially more environmentally friendly synthetic methodologies. mdpi.com Furthermore, the synthesis of a diverse library of this compound analogues with modifications at different positions of the flavonoid scaffold is essential. nih.govmdpi.com This will allow for systematic investigation of how structural changes impact biological activity, target selectivity, and pharmacokinetic properties. researchgate.net Advanced synthetic strategies, including methodologies for creating prenylated flavonoids and their derivatives, will be vital in this endeavor. mdpi.commdpi.com

Chemoinformatics and Computational Modeling for Lead Optimization

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating ECHINOISOFLAVANONE from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Optimize solvent polarity gradients to separate this compound from co-occurring flavonoids. Validate purity using NMR (¹H/¹³C) and LC-MS, ensuring spectral data align with literature benchmarks .

Q. How can researchers characterize the structural integrity of this compound post-isolation?

  • Methodological Answer : Combine spectroscopic analyses:

  • UV-Vis : Confirm absorption maxima (e.g., 280 nm for flavanones).
  • FT-IR : Identify hydroxyl (-OH) and carbonyl (C=O) functional groups.
  • Mass Spectrometry : Compare molecular ion peaks ([M+H]⁺) with theoretical masses.
  • X-ray crystallography (if crystalline) for absolute configuration determination. Cross-validate with existing databases (e.g., PubChem) .

Q. What in vitro assays are suitable for preliminary screening of this compound’s antioxidant activity?

  • Methodological Answer : Use DPPH/ABTS radical scavenging assays with quercetin/Trolox as positive controls. Quantify IC₅₀ values and correlate with structural features (e.g., hydroxylation patterns). Include dose-response curves and triplicate replicates to minimize variability. For cell-based assays, employ H₂O₂-induced oxidative stress models in relevant cell lines (e.g., HepG2) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s bioactivity across studies?

  • Methodological Answer : Conduct systematic reviews/meta-analyses to identify confounding variables (e.g., extraction methods, solvent polarity, cell line specificity). Use ANOVA to assess inter-study variability and subgroup analyses to isolate factors influencing bioactivity (e.g., stereochemistry, glycosylation). Validate findings via orthogonal assays (e.g., qPCR for gene expression vs. ELISA for protein levels) .

Q. What strategies are effective for elucidating this compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Integrate multi-omics approaches:

  • Transcriptomics : RNA-seq to identify differentially expressed genes.
  • Proteomics : SILAC labeling to quantify protein interaction networks.
  • Molecular docking : Predict binding affinities with target proteins (e.g., NF-κB, COX-2). Validate hypotheses using CRISPR knockouts or siRNA silencing in relevant pathways .

Q. How should researchers design experiments to assess this compound’s synergistic effects with other phytochemicals?

  • Methodological Answer : Apply factorial design (e.g., 2×2 matrix) to test combinations. Calculate combination indices (CI) via the Chou-Talalay method. Use isobolograms to distinguish additive, synergistic, or antagonistic effects. Ensure pharmacokinetic compatibility (e.g., similar logP values) to avoid bioavailability conflicts .

Q. What analytical techniques are recommended for studying this compound’s stability in biological matrices?

  • Methodological Answer : Simulate physiological conditions (pH 7.4, 37°C) and monitor degradation via LC-MS/MS. Quantify half-life (t₁/₂) and identify metabolites using UPLC-QTOF. For in vivo studies, employ radiolabeled this compound (¹⁴C or ³H) to track distribution and excretion .

Q. How can researchers integrate computational modeling with experimental data to predict this compound’s pharmacokinetics?

  • Methodological Answer : Use QSAR models to predict ADME properties (e.g., bioavailability, CYP450 interactions). Validate with in vitro Caco-2 permeability assays and hepatic microsome stability tests. Apply PBPK modeling to extrapolate human dosing regimens from preclinical data .

Guidelines for Rigorous Research Design

  • Experimental Reproducibility : Document all protocols in Supplementary Materials, including instrument parameters (e.g., HPLC gradients, MS ionization modes) .
  • Statistical Robustness : Use power analysis to determine sample sizes and apply corrections (e.g., Bonferroni) for multiple comparisons .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain institutional ethics approvals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.